Polyesterification Rate vs. Ferrocene Dicarboxylic Acid
In a direct head-to-head polyesterification experiment with fumaric acid/diethylene glycol, three ferrocene derivatives were compared for their effect on reaction rate. Ferrocene-1,1'-diacetic acid provided a greater rate enhancement than 1,1'-ferrocene dicarboxylic acid; the order of increasing rate enhancement was reported as FDCA < Fc(COOH)₂ < Fc(CH₂COOH)₂. This demonstrates that the methylene spacer in the diacetic acid enhances the catalytic rate contribution compared to the directly-attached carboxyl groups of the dicarboxylic acid [1].
| Evidence Dimension | Polyesterification rate enhancement |
|---|---|
| Target Compound Data | Ferrocene-1,1'-diacetic acid: highest rate enhancement among three ferrocene derivatives tested. |
| Comparator Or Baseline | 1,1'-bis(1-hydroxyethyl)ferrocene: lowest rate enhancement; 1,1'-ferrocene dicarboxylic acid: intermediate rate enhancement. |
| Quantified Difference | Rate enhancement order: 2 < 2 < 3 (ferrocene-1,1'-diacetic acid). |
| Conditions | Fumaric acid and diethylene glycol polyesterification; seven ferrocene-bound polyester resin formulations; temperature/atmosphere unspecified. |
Why This Matters
For scientists and engineers selecting a ferrocene monomer to accelerate polyesterification while retaining polymer strength, this direct comparison demonstrates that ferrocene-1,1'-diacetic acid achieves the optimal catalytic effect, delivering a higher reaction rate than the commonly available ferrocene dicarboxylic acid.
- [1] Jada, S. S., & Reed, J. L. (1985). Ferrocene‐bound polyester resins. Journal of Applied Polymer Science, 30(3), 1309–1320. View Source
